molecular formula C18H11ClN2O B1351454 2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile

2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile

Cat. No.: B1351454
M. Wt: 306.7 g/mol
InChI Key: NEEHYFPBNQXIMQ-UHFFFAOYSA-N
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Description

2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a nitrile group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile typically involves the condensation of 2-chlorobenzaldehyde with 5-phenyl-3-furonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
  • 2-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-3-furonitrile

Uniqueness

2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile is unique due to its specific structural features, such as the position of the chlorine atom on the phenyl ring

Properties

Molecular Formula

C18H11ClN2O

Molecular Weight

306.7 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile

InChI

InChI=1S/C18H11ClN2O/c19-16-9-5-4-8-14(16)12-21-18-15(11-20)10-17(22-18)13-6-2-1-3-7-13/h1-10,12H

InChI Key

NEEHYFPBNQXIMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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